Hydrolysis Rate Differentiation: SN1 vs. SN2 Mechanism for di-tert-Butyl Phosphite
In contrast to smaller dialkyl phosphites, which exhibit decreasing hydrolysis rates with increasing alkyl chain length, di-tert-butyl phosphite demonstrates an anomalously high hydrolysis rate [1]. Kinetic studies reveal that its decomposition proceeds via an SN1 mechanism, a pathway not accessible to unhindered analogs, which instead likely undergo monomolecular heterolysis of the P-O bond [1]. This mechanistic divergence is a direct result of the steric bulk of the tert-butyl groups.
| Evidence Dimension | Hydrolysis Mechanism and Relative Rate |
|---|---|
| Target Compound Data | SN1 decomposition mechanism resulting in an unusually high rate of hydrolysis |
| Comparator Or Baseline | Other unsubstituted dialkyl phosphites (e.g., dimethyl, diethyl, dipropyl) |
| Quantified Difference | Qualitative observation of a trend reversal; target compound's rate is anomalously high compared to the decreasing rate trend observed for smaller, less branched analogs. |
| Conditions | Neutral aqueous hydrolysis conditions |
Why This Matters
This unusual lability necessitates rigorous anhydrous handling and cold storage protocols, directly impacting procurement decisions regarding storage infrastructure and material shelf-life planning.
- [1] Bel'skii, V. E., Motygullin, G. Z., Eliseenkov, V. N., & Pudovik, A. N. (1969). Kinetics of the hydrolysis of dialkyl phosphites. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 18(6), 1196-1199. View Source
